molecular formula C18H16ClN3O3S2 B6568168 N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 933193-19-2

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B6568168
CAS RN: 933193-19-2
M. Wt: 421.9 g/mol
InChI Key: QYHGMPWEVWGCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide or N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 323.79 g/mol and a melting point of 209.5°C.

Mechanism of Action

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide acts as a catalyst in the synthesis of various organic compounds. It acts by forming a covalent bond between the carbon atoms of the reactants, which facilitates the conversion of the reactants into the desired product. Additionally, it can act as a Lewis acid, which can facilitate the formation of a complex between the reactants and the catalyst, thus increasing the rate of the reaction.
Biochemical and Physiological Effects
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been found to have no adverse biochemical or physiological effects in laboratory studies. It has been found to be non-toxic and non-irritating when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages when used in laboratory experiments. It is a highly effective catalyst, which can increase the rate of reaction and improve the yield of the desired product. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is important to note that the use of this compound should be done in a well-ventilated area and with appropriate safety equipment, as it is a highly reactive compound.

Future Directions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has many potential future applications in the scientific research field. It could be used as a catalyst in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used as a fluorescent probe to detect various biological analytes. It could also be used in the synthesis of new materials, such as nanomaterials and polymers. Finally, it could be used as a reagent in the synthesis of other organic compounds.

Synthesis Methods

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized through a two-step reaction. The first step involves the reaction of 4-chloro-1,3-benzothiazol-7-yl chloride with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine to form N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide. The second step involves the reaction of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide with sodium hydroxide to form the desired product.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a fluorescent probe in the detection of various biological analytes.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-7-8-15(17-16(14)20-11-26-17)21-18(23)12-3-5-13(6-4-12)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHGMPWEVWGCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

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